Gammacerane

描述

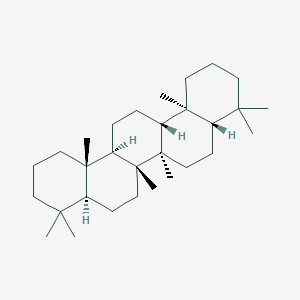

Structure

3D Structure

属性

分子式 |

C30H52 |

|---|---|

分子量 |

412.7 g/mol |

IUPAC 名称 |

(4aS,6aR,6aR,6bR,8aS,12aS,14aR,14bS)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene |

InChI |

InChI=1S/C30H52/c1-25(2)15-9-17-27(5)21(25)13-19-29(7)23(27)11-12-24-28(6)18-10-16-26(3,4)22(28)14-20-30(24,29)8/h21-24H,9-20H2,1-8H3/t21-,22-,23+,24+,27-,28-,29+,30+/m0/s1 |

InChI 键 |

QDUDLLAGYKHBNK-QPYQYMOUSA-N |

SMILES |

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |

手性 SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)(C)C |

规范 SMILES |

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |

产品来源 |

United States |

Biogeochemical Pathways and Precursors of Gammacerane

Biological Precursors of Gammacerane: Tetrahymanol (B161616) Biogenesis

The journey of this compound begins with the biosynthesis of tetrahymanol, a pentacyclic triterpenoid (B12794562) alcohol. wikipedia.orgwordpress.com This process is primarily associated with specific groups of organisms and is influenced by various ecological factors.

Ciliate Protozoa as Primary Biological Sources of Tetrahymanol

Ciliate protozoa, particularly species like Tetrahymena pyriformis and Tetrahymena thermophila, are well-established as primary producers of tetrahymanol. wikipedia.orgwordpress.comnih.govpnas.org These single-celled eukaryotes are commonly found in aquatic environments. nih.gov In ciliates, the biosynthesis of tetrahymanol is catalyzed by the enzyme squalene-tetrahymanol cyclase (STC), which directly converts squalene (B77637) into tetrahymanol. wordpress.comnih.govpnas.org This pathway is a crucial adaptation for survival in environments where sterols, essential components of eukaryotic cell membranes, are scarce. nih.govpnas.orgnih.gov

Bacterial and Other Eukaryotic Contributions to the Tetrahymanol Pool

While ciliates are significant contributors, they are not the sole source of tetrahymanol. The ability to synthesize this compound is more widespread than initially thought, extending to the bacterial domain and other eukaryotic lineages. nih.govpnas.orgnih.govconicet.gov.ar

Bacteria: Several bacterial species, including the purple nonsulfur bacterium Rhodopseudomonas palustris and the nitrogen-fixing bacterium Bradyrhizobium japonicum, have been identified as tetrahymanol producers. wordpress.compnas.orgnih.gov The bacterial biosynthetic pathway is distinct from that of eukaryotes. nih.govpnas.org It involves the enzyme squalene-hopene cyclase (Shc) to produce a hopene molecule, which is then converted to tetrahymanol by a separate enzyme, tetrahymanol synthase (Ths). nih.govnih.gov This discovery has broadened the potential sources of this compound in the geological record. nih.govpnas.orgpnas.org Genomic data has revealed the presence of the ths gene in a variety of bacteria, including aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers. nih.govpnas.orgnih.gov

Other Eukaryotes: Beyond ciliates, tetrahymanol has been detected in other eukaryotic organisms. These include the anaerobic rumen fungus Piromonas (Piromyces) communis, the fern Oleandra wallichii, and several anaerobic/microaerophilic protists such as Sawyeria marylandensis, Andalucia incarcerata, and Trimastix pyriformis. nih.govconicet.gov.ar The presence of tetrahymanol synthesis in these diverse eukaryotes, many of which inhabit low-oxygen environments, further underscores its role as a sterol substitute. nih.gov

Ecological Factors Influencing Tetrahymanol Biosynthesis

The production of tetrahymanol is not constant but is influenced by specific environmental conditions, most notably the availability of sterols.

Sterol Deprivation: In many eukaryotes, including ciliates, the biosynthesis of sterols requires molecular oxygen. wikipedia.orgasm.org In anoxic or hypoxic (low-oxygen) environments, sterol synthesis is inhibited. wikipedia.orgpnas.org Ciliates that are sterol auxotrophs, meaning they cannot produce their own sterols, must obtain them from their diet. nih.govpnas.org When dietary sterols are unavailable, these organisms activate the production of tetrahymanol as a functional substitute to maintain membrane integrity. nih.govpnas.orgasm.org A direct correlation has been established between sterol starvation and increased tetrahymanol production in ciliates. nih.govpnas.org Conversely, when sterols are available, the synthesis of tetrahymanol is repressed. asm.org

This ecological control has led to the hypothesis that this compound in ancient sediments can serve as a biomarker for water column stratification, where anoxic bottom waters would have favored tetrahymanol-producing organisms. wikipedia.orguu.nlscite.ai

Diagenetic and Catagenetic Formation Mechanisms of this compound from Tetrahymanol

Following the death of the producing organisms, tetrahymanol is deposited in sediments where it undergoes a series of transformations over geological timescales, a process known as diagenesis and catagenesis, ultimately leading to the formation of this compound. rsc.orgwikipedia.orgeolss.net

Dehydration and Hydrogenation Processes

The initially proposed pathway for the conversion of tetrahymanol to this compound involves two main steps:

Dehydration: The alcohol functional group (-OH) at the C-3 position of tetrahymanol is removed in a dehydration reaction, forming an unsaturated intermediate, gammacer-2-ene. rsc.orgchemfaces.comresearchgate.net

Hydrogenation: Subsequently, this intermediate undergoes hydrogenation, where hydrogen atoms are added across the double bond, resulting in the stable, fully saturated this compound molecule. rsc.orgchemfaces.comresearchgate.net

Role of Sulphurization and C-S Cleavage in this compound Formation

More recent research has revealed an alternative and significant pathway for this compound formation, particularly in marine sediments rich in sulfur. uu.nlyale.edunih.gov This process involves the incorporation of sulfur into the tetrahymanol molecule.

Sulphurization: In anoxic, sulfide-rich environments, tetrahymanol, or more likely its oxidized form, gammacer-3-one, can react with polysulfides. uu.nl This leads to the formation of sulfur-rich macromolecular aggregates where the this compound skeleton is bound via a sulfur linkage, primarily at the C-3 position. uu.nlnih.gov The formation of 3-methylthiothis compound upon selective chemical cleavage of these aggregates provides strong evidence for this mechanism. uu.nlresearchgate.netacs.org

C-S Cleavage: During later stages of diagenesis and early catagenesis, as temperatures increase, the relatively weak carbon-sulfur (C-S) bonds are cleaved. uu.nlyale.edu This cleavage releases the this compound molecule from the macromolecular matrix. uu.nl This sulfur-dependent pathway represents an important alternative for the formation of this compound from its biological precursor. uu.nl

Release through Cleavage of Organosulphur Linkages

While sequestration into sulphur-rich macromolecules is a key preservation mechanism, the subsequent release of this compound as a free hydrocarbon is equally important for its presence in mature sediments and crude oils. This release occurs through the cleavage of the carbon-sulphur (C-S) bonds that hold the this compound skeleton within the macromolecular aggregates. uu.nlnih.gov

These organosulphur linkages are relatively weak compared to carbon-carbon bonds and can be broken during diagenesis and catagenesis as sediments are subjected to increasing temperature and pressure with burial. uu.nlnih.gov Artificial maturation experiments, such as hydrous pyrolysis, have demonstrated that this compound can be released from these sulphur-rich macromolecules upon mild heating. uu.nlnih.gov This process mimics the natural maturation of organic matter and confirms that the cleavage of C-S bonds is a viable pathway for this compound formation. uu.nl

This sulphur-dependent pathway represents an alternative route to the formation of this compound from tetrahymanol, in addition to the more direct pathway of dehydration and hydrogenation. uu.nlnih.gov The release from sulphur-rich aggregates explains the occurrence of this compound in a wide variety of depositional environments, particularly those that favored the initial sulphurisation of organic matter. uu.nl

Influence of Early Diagenesis and Maturation on this compound Preservation

The preservation of this compound in the geological record is significantly influenced by the conditions during early diagenesis and subsequent thermal maturation. nih.gov The processes described above—sequestration into and release from sulphur-rich aggregates—are key components of this preservation pathway.

Early diagenetic conditions that favor the preservation of organic matter, such as anoxia (low oxygen) and the presence of sulphur, are conducive to the formation and preservation of sulphur-bound this compound precursors. uu.nlnih.gov Water column stratification, which can lead to anoxic bottom waters, is often associated with high this compound abundance. igiltd.compnas.orgcurtin.edu.au This is because the bacterivorous ciliates that produce tetrahymanol often thrive at the interface between oxic and anoxic water layers. igiltd.comcurtin.edu.au

As sediments undergo maturation with increasing burial depth and temperature, the fate of this compound is further influenced by thermal stability. This compound itself is a thermally stable molecule. researchgate.net However, the ratios of this compound to other biomarkers, such as hopanes, can be affected by maturation. researchgate.netcambridge.org For instance, the this compound index, which is the ratio of this compound to C30 hopane (B1207426), can be influenced by thermal maturity, although some studies suggest it is relatively stable during maturation. researchgate.netcambridge.org

The timing of the release of this compound from its sulphur-bound state relative to other maturation processes is also critical. The cleavage of the weaker C-S bonds occurs at relatively low thermal stress, during early catagenesis. uu.nlnih.gov This early release allows this compound to be present in low-maturity oils and source rocks. researchgate.net

The interplay between the initial production of precursors, the geochemical conditions during early diagenesis that allow for sulphurisation, and the thermal history of the sediment all contribute to the ultimate concentration and preservation of this compound in the rock record.

Gammacerane As a Paleoenvironmental Proxy

Water Column Stratification Assessment using Gammacerane

Initially linked primarily to hypersaline conditions, research has established this compound as a more robust indicator of water column stratification. nih.govigiltd.com This layering of a water body, which can be driven by salinity or temperature gradients, creates unique ecological niches that are recorded in the sedimentary organic matter. researchgate.net

Linkage to Chemocline and Thermocline Environments

This compound is now understood to be a key indicator of a stratified water column. nih.govuu.nl Its formation is linked to environments with a distinct chemocline, the boundary layer that separates an upper oxic (oxygen-rich) water layer from a lower anoxic (oxygen-poor) one. uu.nlrsc.orgnasa.gov This stratification can also be thermal, creating a thermocline. igiltd.comnih.gov The presence of this compound points to a stable, layered water body where these interfaces persist. curtin.edu.au The precursor to this compound, tetrahymanol (B161616), is biosynthesized by organisms that thrive at or just below this chemocline or thermocline. igiltd.comnih.gov The diagenetic conversion of tetrahymanol, through processes like dehydration and hydrogenation, ultimately forms the stable this compound molecule found in geological records. rsc.orgscite.ai

Ciliate Ecology at Oxic-Anoxic Interfaces and this compound Signature

The primary biological source of this compound's precursor, tetrahymanol, has been traced to bacterivorous ciliates, a type of protozoa. igiltd.comscite.ai These ciliates are heterotrophic organisms that graze on bacteria. uu.nlcurtin.edu.au Crucially, they synthesize tetrahymanol when their diet is deficient in sterols, a condition often met in the bacterial communities thriving at the oxic-anoxic interface. nih.govuu.nlnasa.gov Anaerobic ciliates living at or below the chemocline feed on bacteria, such as green sulphur bacteria, and become a major source of tetrahymanol. nih.govuu.nlnasa.gov This link between the specific diet of these ciliates and tetrahymanol production makes the resulting this compound in sediments a strong signature for the existence of a stratified water column with an anoxic bottom layer. uu.nlnih.govscite.ai The presence of these ciliates has been documented in various modern anoxic environments, including marine and lacustrine systems. uu.nl

Application in Lacustrine and Marine Stratified Systems

The utility of this compound as a stratification proxy extends to both marine and lacustrine (lake) environments. researchgate.netuu.nlscite.ai Its discovery in lacustrine deposits, where hypersalinity is not always a factor, was a key piece of evidence in shifting its interpretation from a purely salinity-based indicator to one of stratification. uu.nlnasa.gov Many temperate lakes become stratified during the summer, which explains why their sediments can contain abundant this compound. researchgate.netuu.nlnasa.gov In marine settings, this compound is often found in sediments deposited under restricted circulation that leads to salinity and redox stratification, such as in silled basins. rsc.orgscite.aikirj.ee The Black Sea is a modern example of a permanently stratified marine basin with a chemocline where the precursors to this compound are found. rsc.orgcurtin.edu.au

Salinity and Hypersalinity Indicators based on this compound Abundance

While no longer considered an exclusive marker for high salinity, the abundance of this compound, particularly when used in conjunction with other biomarkers, remains a valuable tool for assessing paleosalinity.

This compound Index (this compound/C30 Hopane (B1207426) Ratio) as a Salinity Proxy

To quantify its abundance for paleoenvironmental interpretation, a this compound index is often used. kirj.eenih.gov This index is commonly calculated as the ratio of this compound to C30 hopane (G/H or Gam/C₃₀H). nih.govfrontiersin.orgwou.edu Hopanes are other pentacyclic triterpenoids derived primarily from bacteria and are used as a normalizing factor. A high this compound index is frequently interpreted as an indicator of a highly stratified water column, which is often, but not exclusively, caused by elevated salinity. frontiersin.orgredalyc.org Therefore, high G/H ratios are often found in sediments from evaporitic or hypersaline lacustrine environments. frontiersin.org Studies have shown positive correlations between the this compound/C₃₀ hopane ratio and other salinity indicators, reinforcing its use as a salinity proxy in specific contexts. unirioja.es

| Location/Formation | Depositional Environment | This compound/C₃₀ Hopane Ratio | Interpretation | Reference |

|---|---|---|---|---|

| Langgu Sag, Bohai Bay Basin (Es₄ Member) | Saline Lacustrine | 0.4–0.41 | Stratified, high salinity | frontiersin.org |

| Langgu Sag, Bohai Bay Basin (Es₃ Member) | Lacustrine | 0.04–0.26 | Less stratified, lower salinity | frontiersin.org |

| Erlian Basin (Organic Facies A-B) | Lacustrine (Anoxic) | > 0.2 | Stratified, anoxic | nih.gov |

| Erlian Basin (Organic Facies BC-C) | Lacustrine (Suboxic) | < 0.2 | Less stratified, more oxic | nih.gov |

| Zhanhua Depression (Es₂ Member) | Brackish-Saline Lake | 0.34 (average) | Brackish-saline conditions | |

| Zhanhua Depression (Es₃ Member) | Fresh-water Lake | 0.12 (average) | Fresh-water conditions | |

| Qaidam Basin | Saline Lacustrine | High positive correlation with C₃₅/C₃₄ homohopane ratio | High salinity and strongly reductive environment | unirioja.es |

Redox Condition Reconstruction through this compound Distribution

Evidence for Anoxic and Highly Reducing Depositional Environments

The presence of this compound is strong evidence for anoxic and highly reducing conditions in the depositional environment. researchgate.net Its precursor, tetrahymanol, is synthesized by organisms like anaerobic ciliates that live at or below the chemocline, the boundary separating oxygenated (oxic) surface waters from oxygen-depleted (anoxic) bottom waters. uu.nluni-muenchen.de Therefore, the preservation of this compound in sedimentary rocks points to a stratified water column where anoxic or even euxinic (anoxic and sulfidic) conditions prevailed in the lower water layers and sediments. curtin.edu.auucm.es

High abundances of this compound, often quantified by the this compound index (this compound/C₃₀ hopane), are characteristic of source rocks deposited in highly reducing environments. researchgate.netcup.edu.cn For instance, high this compound indices have been observed in sediments from the Middle to Late Devonian in the Canning Basin, Western Australia, indicating a stratified, anoxic, and euxinic paleoenvironment. curtin.edu.au Similarly, oils sourced from the Eocene Es4 formation in the Dongying Depression with high this compound indices reflect salinity stratification and photic zone anoxia during source rock deposition. cup.edu.cn The presence of this compound, alongside other indicators like low pristane/phytane ratios and high C₃₅-homohopane indices, reinforces the interpretation of a strongly reducing depositional setting. cup.edu.cncambridge.org

Co-occurrence with Photic Zone Euxinia Biomarkers (e.g., Isorenieratane)

The co-occurrence of this compound with biomarkers for photic zone euxinia (PZE), such as isorenieratane, provides compelling evidence for a specific set of paleoenvironmental conditions. PZE occurs when the anoxic and sulfidic (euxinic) zone of a stratified water body extends into the photic zone, the upper layer of water that receives sunlight. curtin.edu.au Isorenieratane is a carotenoid pigment unique to green sulfur bacteria (Chlorobi), which are obligate anaerobes that perform anoxygenic photosynthesis using hydrogen sulfide (B99878) (H₂S) as an electron donor. curtin.edu.auuni-muenchen.de The presence of isorenieratane is therefore considered unequivocal evidence for PZE. curtin.edu.au

The frequent co-occurrence of high this compound indices and abundant isorenieratane and its derivatives points to a stable, stratified water column with an anoxic, H₂S-rich deep layer that shoaled into the photic zone. curtin.edu.auuni-muenchen.degeoscienceworld.org This environmental setup supports a food web where bacterivorous ciliates, the producers of the this compound precursor tetrahymanol, graze on microbes like green sulfur bacteria at the chemocline. uu.nlcurtin.edu.au This trophic link explains the strong correlation between these two biomarkers. curtin.edu.au Such conditions have been identified in various geological periods, including the Middle to Late Devonian, the Rhaetian, and during Oceanic Anoxic Events (OAEs), indicating widespread water-column stratification and euxinia. curtin.edu.auuni-muenchen.demit.eduresearchgate.net

Depositional Environment Discrimination Using this compound

Differentiating Lacustrine vs. Marine Sedimentary Regimes

This compound is a valuable tool for distinguishing between different depositional environments, particularly lacustrine (lake) and marine settings. aapg.orgscirp.org While it can be found in both, its abundance and associated biomarkers can help refine the interpretation. aapg.orgmontclair.edu this compound is often found in sediments from non-marine, lacustrine environments, especially those that were saline or hypersaline. uu.nlaapg.orgchiron.no For example, the Green River Shale, a well-known lacustrine deposit, contains this compound. uu.nl The presence of abundant this compound in lacustrine deposits is explained by the fact that many lakes in temperate zones become stratified during the summer, creating the necessary conditions for its formation. uu.nl

In some cases, the presence of this compound in conjunction with other specific biomarkers can point towards a lacustrine origin. For instance, the presence of this compound and the absence of oleanane (B1240867) (a marker for terrestrial flowering plants) in bitumen samples from the Western Niger Delta suggested a Lower Cretaceous lacustrine source rock. scirp.org Conversely, the co-occurrence of this compound and oleanane in other samples from the same region was interpreted as a lacustrine environment that was gradually modified by terrestrial input. scirp.org However, it is important to note that this compound is not exclusive to lacustrine settings and is also widely reported in marine sediments deposited under stratified and anoxic conditions. uu.nlmontclair.edu Therefore, a comprehensive analysis of the entire biomarker assemblage is crucial for an accurate depositional environment reconstruction. rsc.org

Identification of Specific Organic Facies and Sub-Environments

This compound, in conjunction with other geochemical data, aids in the identification of specific organic facies and sub-environments within broader depositional systems. rsc.org Organic facies are distinct types of sedimentary organic matter that reflect specific depositional conditions and biological sources. The this compound index, when cross-plotted with other parameters, can help differentiate these facies.

For example, in the Bohai Bay Basin, a low this compound index (<0.15) combined with high 4-methyl sterane indices is characteristic of the E₂s₃ source rock, indicating a specific lacustrine organic facies. researchgate.net In contrast, high this compound indices are associated with different facies. In studies of the Sudetes area in Poland, the presence of this compound along with high pristane/phytane ratios and carotanes in lacustrine sediments pointed to deposition in waters with elevated salinity compared to normal freshwater lakes. montclair.edu

The relative abundance of this compound can also help to distinguish between sub-environments. For example, moderate to high this compound index values (0.29-0.49) in oils from the Termit Basin in Niger suggested a suboxic to anoxic, moderately to highly saline depositional setting. wou.edu In the context of Oceanic Anoxic Events, elevated this compound abundances can signal the development of seasonal or persistent water column stratification, a key feature of these events. mblwhoilibrary.orggeoscienceworld.org Therefore, this compound serves as a key piece of evidence in the multi-proxy approach required to delineate the nuanced differences between various organic facies and depositional sub-environments. ecopetrol.com.coresearchmap.jp

Application in Regional Paleoenvironmental Reconstruction

This compound has proven to be a robust molecular fossil, providing critical insights into the paleoenvironmental conditions of various sedimentary basins worldwide. Its presence and abundance in ancient sediments are primarily used to infer water column stratification, which can be driven by salinity or thermal gradients, often leading to anoxic or euxinic bottom water conditions favorable for the preservation of organic matter. curtin.edu.augerli.comresearchgate.net The this compound Index (GI), typically calculated as the ratio of this compound to C₃₀ hopane (this compound/C₃₀ hopane), is a widely applied parameter to quantify its input and interpret the degree of stratification. redalyc.orgnih.gov

Detailed Research Findings

Regional studies across different geological time periods and depositional settings, from lacustrine to marine, have utilized this compound to reconstruct past environments with a high degree of detail.

Permian Basins

In the Permian rift basins of southwestern Poland (Sudetes area), this compound was identified in lacustrine black shales. montclair.edumontclair.edu Its presence, alongside high pristane/phytane (Pr/Ph) ratios and carotanes, was interpreted as an indicator of deposition under elevated water salinities in a closed, evaporitic basin. montclair.edumontclair.edu In Brazil's Paraná Basin, this compound in the Lower Permian Irati Formation is strongly associated with water stratification due to salinity gradients. researchgate.net The study noted that a this compound Index (GI) value higher than 0.1 is indicative of obvious water column stratification. researchgate.net

Interactive Data Table: this compound in Permian Basins

This table summarizes key biomarker data from Permian-era regional studies. Users can sort the data by clicking on the column headers.

| Formation/Location | Geological Age | This compound Indication | Associated Biomarkers/Ratios | Reference |

| Intrasudetic Basin, Poland | Permian (Rotliegendes) | Elevated water salinity in lacustrine setting | High Pr/Ph ratios, γ- and β-carotanes | montclair.edumontclair.edu |

| Irati Formation, Paraná Basin, Brazil | Lower Permian | Salinity-driven water column stratification | GI > 0.1 indicates stratification | researchgate.net |

Cretaceous Basins

Investigations of the Late Santonian paleoenvironment in the Songliao Basin, Northeast China, detected this compound in samples from the YWC section. researchgate.net The this compound Index, ranging from 0.05 to 0.29, combined with low Pr/Ph values, suggested the presence of a shallow chemocline in the paleolake. researchgate.net In the Upper Cretaceous sediments of the Levant upwelling regime, the abundance of this compound, along with a high C₃₅/C₃₄ homohopane ratio (>1) and low Pr/Ph ratios (average 0.5), provided clear evidence for an oxygen-depleted depositional environment. cambridge.org

Interactive Data Table: this compound in Cretaceous Basins

This table summarizes key biomarker data from Cretaceous-era regional studies. Users can sort the data by clicking on the column headers.

| Formation/Location | Geological Age | This compound Index (GI) | Key Findings | Reference |

| Songliao Basin, China | Late Santonian | 0.05 - 0.29 | Indicated a shallow chemocline | researchgate.net |

| Levant Upwelling Regime | Upper Cretaceous | Abundant | Anoxic/dysoxic bottom waters | cambridge.org |

| Erlian Basin, China | Lower Cretaceous | > 0.2 (saline facies) | High GI associated with anoxic, saline conditions influenced by hydrothermal activity | acs.org |

Paleogene Basins

Jurassic Basins

A study of the Jurassic interval in the Zey Gawra Oilfield in the Kurdistan Region of Iraq used the this compound index, among other biomarkers, to reconstruct the paleoenvironment. gsm.org.my The findings pointed towards a carbonate source rock deposited in a reducing environment under moderate saline conditions during the Middle to Late Jurassic. gsm.org.my

Summary of Regional Paleoenvironmental Reconstructions Using this compound

The application of this compound and its index across various regions has been pivotal in defining specific depositional characteristics. The following table provides a consolidated overview of these regional applications.

Interactive Data Table: Summary of this compound Applications in Regional Studies

This table summarizes various regional studies where this compound was used as a paleoenvironmental proxy. Users can sort the data by clicking on the column headers.

| Region/Basin | Geological Period | Depositional Environment | Key Interpretation from this compound | This compound Index (GI) / Ratio | Reference |

| Sudetes Area, Poland | Permian | Lacustrine | Elevated water salinity | Not quantified, present | montclair.edumontclair.edu |

| Paraná Basin, Brazil | Lower Permian | Marine/Lacustrine | Water column stratification | > 0.1 | researchgate.net |

| Levant, Middle East | Upper Cretaceous | Marine (Upwelling) | Oxygen-depleted conditions | Abundant | cambridge.org |

| Songliao Basin, China | Late Cretaceous | Lacustrine | Shallow chemocline | 0.05 - 0.29 | researchgate.net |

| Bohai Bay Basin, China | Eocene | Lacustrine | High salinity, stratification | 2.30 - 3.31 | redalyc.org |

| Biyang Depression, China | Paleogene | Lacustrine | Salinity indicator | 0.50 - 0.82 (Ga/C₃₀H) | mdpi.com |

| Erlian Basin, China | Lower Cretaceous | Lacustrine | Saline, anoxic conditions | > 0.2 (in saline facies) | acs.org |

| Zey Gawra Oilfield, Iraq | Middle-Late Jurassic | Marine (Carbonate) | Reducing, moderately saline | Moderate levels | gsm.org.my |

| Anhui Province, China | Upper Permian | Transitional | Water column stratification | 0.16 - 0.27 | nih.gov |

These regional case studies underscore the utility of this compound as a specific indicator for stratified and often saline water bodies. Its consistent application in diverse geological settings solidifies its role as a key tool in paleoenvironmental reconstruction. rsc.orgnumberanalytics.com

Analytical Methodologies for Gammacerane Research

Advanced Chromatographic and Spectrometric Techniques

Modern analytical chemistry provides powerful tools for the separation and identification of complex organic molecules like gammacerane from geological and biological samples.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound. acs.org This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.org In a typical GC-MS analysis, the saturated hydrocarbon fraction of a sample extract is injected into the gas chromatograph. europa.eu The different compounds in the mixture are then separated based on their boiling points and interactions with the stationary phase of the GC column. europa.eu

As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule. For terpanes, including this compound, analysts often monitor a specific fragment ion with a mass-to-charge ratio (m/z) of 191. europa.euaapg.orgresearchgate.netscirp.org This ion is a characteristic fragment of the hopane (B1207426) skeleton, and plotting its intensity against retention time creates a mass chromatogram that highlights the presence of hopanes and related compounds. europa.euaapg.orgresearchgate.netscirp.org

This compound is identified by its specific retention time in the m/z 191 mass chromatogram. aapg.org However, its elution position can sometimes overlap with other compounds, such as the C31 homohopanes, which can complicate identification. aapg.orguu.nl The mass spectrum of this compound itself shows a molecular ion (M+) at m/z 412 and prominent fragment ions at m/z 191 and 205. The high symmetry of the this compound molecule results in two identical fragments in the m/z 191 mass chromatogram, which can lead to an overestimation of its concentration if not corrected for. bg.ac.rs

To enhance the reliability of this compound identification and quantification, especially in complex mixtures, advanced techniques like GC-MS-MS (tandem mass spectrometry) are increasingly employed. bg.ac.rs GC-MS-MS provides greater selectivity and reduces interferences from co-eluting compounds. bg.ac.rs Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) is another powerful tool that offers superior separation and more accurate quantification of geochemical parameters, including the this compound/αβ-hopane ratio, compared to conventional GC-MS. sciengine.com

The quantification of this compound in a sample is typically achieved by integrating the peak area of the this compound peak in the gas chromatogram. uu.nlsodir.no This can be done using the total ion chromatogram (TIC) or, more commonly, the m/z 191 mass chromatogram to minimize interference from other compounds. aapg.orguu.nl The peak area is directly proportional to the amount of the compound present.

When co-elution with other compounds, such as C31 17α,21β(H)-hopanes, occurs, simple peak area integration from the TIC can be inaccurate. uu.nl In such cases, quantification relies on the integration of mass chromatograms using specific ions. For this compound, the ion at m/z 397 can be used, while a different ion, such as m/z 57, might be used for an internal standard. uu.nl The results are then corrected based on the relative intensities of these ions in the mass spectra of authentic standards. uu.nl The use of internal standards, added to the sample in a known concentration, is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response. sodir.no

The "this compound index," often calculated as the ratio of this compound to C30 hopane (this compound/C30 hopane), is a commonly used parameter in geochemical studies. cup.edu.cncambridge.orgresearchgate.net This index helps to normalize the this compound concentration and provides a more robust indicator of specific paleoenvironmental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Isotopic Geochemistry Approaches for this compound Source Elucidation

Isotopic analysis provides another layer of information, helping to trace the biological sources and biogeochemical pathways leading to the formation of this compound.

Stable carbon isotopic analysis measures the ratio of the stable isotopes of carbon, ¹³C and ¹²C, in a compound. This ratio is expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to a standard. wikipedia.org Biological and abiological processes can cause isotopic fractionation, leading to variations in the δ¹³C values of different organic compounds. wikipedia.org

The δ¹³C value of this compound is primarily influenced by the isotopic composition of its biological precursors and the carbon source utilized by those organisms. mdpi.com In many cases, this compound is found to be enriched in ¹³C relative to lipids derived from primary producers like algae. uu.nl For instance, in the Toarcian Allgau Formation, this compound showed a notable ¹³C enrichment compared to other lipids. uu.nl In contrast, studies of Cretaceous lake sediments have found this compound with highly depleted δ¹³C values, suggesting a diet for the precursor organisms that included methane-oxidizing bacteria. nih.gov The δ¹³C values of this compound in these samples varied significantly, from -23.0‰ to -54.3‰. nih.gov

The δ¹³C of this compound can also be affected by thermal maturity, although some studies suggest it remains relatively constant during thermal alteration compared to other hopanes. mdpi.com This relative stability makes it a potentially reliable indicator of the original carbon source.

Compound-specific isotope analysis (CSIA) is the technique used to determine the isotopic composition of individual organic compounds, such as this compound, within a complex mixture. geoscienceworld.orgsoton.ac.ukmdpi.com This is typically achieved by coupling a gas chromatograph to an isotope ratio mass spectrometer (GC-IRMS). nih.govmdpi.com The GC separates the compounds, and as each one elutes, it is combusted to CO₂, which is then introduced into the IRMS for isotopic analysis.

CSIA of this compound and other biomarkers has proven invaluable for deconstructing bulk organic carbon isotope signals and understanding the specific ecological dynamics of past environments. soton.ac.uk By comparing the δ¹³C values of this compound with those of other biomarkers from the same sample (e.g., steranes from algae, hopanes from bacteria), researchers can infer the carbon sources and trophic relationships within the ancient ecosystem. nih.gov For example, a significant difference in the δ¹³C values of this compound and algal-derived steranes can point to a distinct carbon source for the this compound precursor, such as methane (B114726). nih.gov

This powerful technique has been instrumental in linking this compound to specific biogeochemical cycles, such as the methane cycle in ancient lakes, and in refining our understanding of its role as a paleoenvironmental proxy. nih.gov

Stable Carbon Isotopic Analysis of this compound (δ13C)

Experimental Simulation of this compound Formation and Alteration

To better understand the behavior of this compound over geological timescales, scientists conduct laboratory experiments that simulate the natural processes of formation and thermal alteration. These experiments typically involve heating potential source materials, such as immature kerogen or specific organic compounds, under controlled temperature and pressure conditions. cambridge.orgmdpi.comfrontiersin.org

Hydrous pyrolysis is a common experimental setup used to simulate the maturation of source rocks. In these experiments, immature source rock samples are heated in the presence of water in a closed system to mimic subsurface conditions. mdpi.com By analyzing the organic matter at different stages of the experiment, researchers can track the generation and degradation of biomarkers like this compound.

These simulation experiments have shown that this compound is thermally more stable than some other common biomarkers, such as steranes. cambridge.org While steranes may be completely destroyed at higher temperatures, this compound can persist. cambridge.org However, like other hopanes, this compound can undergo isomerization and other alterations with increasing thermal maturity. frontiersin.org Experimental studies have also investigated the release of this compound from sulfur-bound forms within kerogen, providing insights into its diagenetic pathways in sulfur-rich environments. uu.nlsciengine.com

The data from these simulations are crucial for calibrating and validating biomarker-based models of petroleum generation and for accurately interpreting the presence and abundance of this compound in ancient sediments and crude oils. frontiersin.org

Interactive Data Table: this compound Analytical Parameters

Below is a summary of key analytical parameters used in this compound research.

| Analytical Technique | Parameter/Measurement | Typical Application | Reference |

| GC-MS | m/z 191 mass chromatogram | Identification and quantification of hopanes, including this compound. | europa.euaapg.orgresearchgate.netscirp.org |

| Retention Time | Identification of this compound relative to other compounds. | aapg.org | |

| Mass Spectrum (m/z 412, 191, 205) | Confirmation of this compound's molecular structure. | bg.ac.rs | |

| Quantification | Peak Area Integration | Determination of this compound concentration. | uu.nlsodir.no |

| This compound Index (this compound/C30 hopane) | Normalized indicator of paleoenvironmental conditions. | cup.edu.cncambridge.orgresearchgate.net | |

| CSIA (GC-IRMS) | δ¹³C of this compound | Elucidation of the carbon source of this compound precursors. | uu.nlmdpi.comnih.gov |

| Experimental Simulation | Thermal Maturation Series | Assessing the thermal stability and alteration pathways of this compound. | cambridge.orgfrontiersin.org |

Hydrous Pyrolysis and Thermal Maturation Experiments

Hydrous pyrolysis and thermal maturation experiments are laboratory methods designed to simulate the effects of geological time and temperature on organic matter, effectively mimicking the process of oil formation. uu.nl These techniques are instrumental in studying the diagenetic and catagenetic fate of this compound and its precursors. uu.nl

In these experiments, immature source rock samples containing organic matter are heated in the presence of water within a confined system. mdpi.comnih.gov This process accelerates the maturation of organic compounds, allowing researchers to observe reactions that would take millions of years in nature.

A key finding from these experiments is that this compound can be generated during maturation through the cleavage of weak carbon-sulfur (C-S) bonds. uu.nlwmu.se In many immature sediments, the precursor to this compound, likely tetrahymanol (B161616) or its oxidized form gammacer-3-one, becomes incorporated into large, sulfur-rich macromolecular aggregates (kerogen) during early diagenesis. uu.nl As the sediment undergoes thermal maturation, these C-S bonds are broken, releasing free this compound into the rock's bitumen.

Mild artificial maturation of sediments via hydrous pyrolysis has demonstrated that this compound is released from these S-rich macromolecules. wmu.se For instance, experiments on a composite marl sample showed a significant increase in free this compound concentration as pyrolysis temperatures were raised from 200°C to 280°C. uu.nl This increase in free this compound corresponded with a decrease in the concentration of sulfur-bound this compound, providing strong evidence for this release mechanism. uu.nl At higher temperatures, the yields of this compound tend to decrease, likely due to thermal destruction of the compound. uu.nl Interestingly, studies on the carbon isotopes of this compound during such experiments have shown that the δ¹³C values remain almost constant with increasing thermal maturity, which is a crucial piece of information for oil-source correlation studies. mdpi.com

| Pyrolysis Temperature (°C) | This compound Yield (µg/g TOC) |

| < 200 | < 0.2 |

| 280 | 20 |

This interactive table illustrates the effect of hydrous pyrolysis temperature on the yield of this compound from an immature marl sample, as described in research findings. uu.nl TOC refers to Total Organic Carbon.

Laboratory Simulations of Sulphurization and Cleavage Reactions

Laboratory simulations focusing on sulfurization and subsequent cleavage reactions have been pivotal in confirming an alternative pathway for this compound formation, which is particularly important in marine environments. uu.nlwmu.se This S-dependent mechanism complements the classical pathway of simple dehydration and hydrogenation of tetrahymanol. uu.nlwmu.se

Evidence for this pathway is twofold:

Sequestration in Macromolecules : Laboratory analysis shows that large quantities of the this compound skeleton are bound within sulfur-rich macromolecular structures in sediments. wmu.se This natural sulfurization process incorporates functionalized lipids, like the this compound precursor, into the kerogen matrix. uu.nlwmu.se

Cleavage and Release : As demonstrated by hydrous pyrolysis, mild thermal maturation cleaves the relatively weak C-S bonds, releasing this compound. uu.nlwmu.se

Specific laboratory techniques have been employed to prove this linkage. Desulfurization experiments, which use chemical reagents to selectively break C-S bonds, are a prime example. When researchers treated the polar fractions of sediment extracts with methyl lithium/methyl iodide (MeLi/MeI), they observed the formation of 3-methylthiothis compound. wmu.se This result indicates that the this compound skeleton is primarily bound to the macromolecular structure via a sulfur atom at the C-3 position. wmu.se This is consistent with the idea that tetrahymanol or, more likely, its corresponding ketone (gammacer-3-one), is the precursor, as ketones react readily with inorganic polysulfides at low temperatures. uu.nl

These laboratory simulations of sulfurization and cleavage provide a robust explanation for the presence of this compound in various geological settings and confirm that its formation is not limited to a single diagenetic pathway. uu.nlwmu.se

Challenges in this compound Characterization and Interpretation

Despite its utility as a biomarker, the accurate identification and interpretation of this compound can be fraught with challenges. These difficulties stem from analytical limitations during its detection and the impact of post-depositional alteration processes like biodegradation.

Coelution Issues with Other Biomarkers in Chromatographic Separation

A significant analytical challenge in this compound research is coelution during gas chromatography (GC), the primary technique used for separating complex mixtures of organic compounds like petroleum. rsc.org Coelution occurs when two or more different compounds exit the GC column at the same time, resulting in overlapping peaks that are difficult to distinguish and quantify.

This compound is particularly susceptible to these issues for several reasons:

Minor Component : It is often a minor component in geological samples, making its peak small and easily obscured by more abundant compounds. aapg.org

Variable Retention Time : Its elution position can shift depending on the specific type of GC column used, making its identification based on retention time alone unreliable. aapg.org

Structural Similarity to Other Biomarkers : this compound (C₃₀H₅₂) shares the same molecular formula, molecular ion (m/z 412), and key diagnostic fragment ion (m/z 191) with C₃₀ hopane, a common and often abundant biomarker. mdpi.com This similarity can lead to misidentification or inaccurate quantification if they coelute. Research has shown that this compound can partially coelute with C₃₁ 17α,21β(H)-hopanes. uu.nl

To overcome these challenges, analysts often rely on gas chromatography-mass spectrometry (GC-MS) and monitor specific mass chromatograms. uu.nl For instance, when coelution is suspected, this compound can be quantified by integrating the peak areas in mass chromatograms of m/z 191 or m/z 397. uu.nl More advanced techniques, such as comprehensive two-dimensional gas chromatography (GC×GC-TOFMS), offer superior separation power and can resolve many of the coelution problems encountered with conventional one-dimensional GC, leading to more reliable identification and quantification of this compound. mdpi.comsciengine.com

Impact of Biodegradation on this compound Preservation and Ratios

Biodegradation, the alteration of petroleum in reservoirs by microorganisms, poses a major challenge to the interpretation of biomarker data. While this compound is generally considered to be more resistant to biodegradation than many other biomarkers, such as regular hopanes, it is not entirely immune. scispace.comresearchgate.netusgs.gov

Studies on biodegraded crude oils have revealed the following key impacts:

This compound Destruction : The absolute concentration of this compound decreases with increasing levels of biodegradation, indicating that it is ultimately destroyed by microbial action. scispace.comresearchgate.net In some cases, this degradation leads to the formation of altered products like 25-northis compound. researchgate.net

Variable Alteration Rates : The rate at which this compound is biodegraded relative to other compounds is not constant and appears to depend on specific environmental conditions and microbial populations. scispace.com In some oil fields, this compound is altered at a slower rate than hopanes, while in others, its susceptibility is similar to that of Ts and Tm (18α(H)- and 17α(H)-22,29,30-trisnorhopane). scispace.com

Invalidation of Geochemical Ratios : The primary challenge arises from the differential rates of degradation. Because compounds like C₃₀ hopane are often removed by bacteria more readily than this compound, the ratio of this compound to C₃₀ hopane (the this compound Index) increases as biodegradation progresses. researchgate.net This alteration means that in moderately to severely biodegraded oils, a high this compound Index may be an artifact of biodegradation rather than an indicator of a stratified, saline depositional environment. researchgate.net Consequently, this crucial paleoenvironmental proxy becomes unreliable in such cases. researchgate.net

| Biomarker Comparison | Relative Susceptibility to Biodegradation | Case Study Reference |

| This compound vs. Hopanes | This compound alteration is slower | Liaohe Basin scispace.comresearchgate.net |

| This compound vs. Ts, Tm | Similar susceptibility | Liaohe Basin scispace.com |

| This compound vs. C₂₉ Ts, C₃₀ Diahopane | This compound is more vulnerable | Liaohe Basin scispace.com |

| This compound vs. Pregnanes, C₂₉ Ts | Similar susceptibility | Junggar Basin scispace.com |

| This compound vs. C₃₀ Diahopane | This compound is altered faster | Junggar Basin scispace.com |

This interactive table summarizes findings on the relative susceptibility of this compound to biodegradation compared to other common biomarkers, highlighting that the sequence of alteration is not universal. scispace.comresearchgate.net

Applications of Gammacerane in Earth and Petroleum Sciences

Petroleum System Analysis and Hydrocarbon Exploration

Gammacerane plays a crucial role in reducing the risks associated with hydrocarbon exploration by providing detailed information about the origin and nature of petroleum.

Oil-Source Rock Correlation Studies

A fundamental application of this compound is in establishing genetic links between discovered petroleum accumulations and their potential source rocks. unlv.eduresearchgate.netscispace.comcup.edu.cn The presence or absence, and relative abundance, of this compound in both an oil and a rock extract can be a powerful correlation parameter. unlv.eduscispace.com A high concentration of this compound in a crude oil suggests it was generated from a source rock deposited in a specific type of environment, often characterized by water column stratification, which may be associated with saline or hypersaline conditions. unlv.eduresearchgate.net

For instance, in Railroad Valley, Nevada, oils were classified into two distinct groups based on their biomarker profiles. unlv.edu Group 2 oils, characterized by high this compound content, were successfully correlated to the lacustrine Sheep Pass Formation, which was deposited under hypersaline conditions. unlv.edu In contrast, Group 1 oils lacked significant this compound and were linked to the marine Chainman Shale. unlv.edu Similarly, in the Tuscaloosa Marine Shale (TMS) petroleum system, the this compound/hopane (B1207426) ratio, among other parameters, was used to demonstrate a common source for the oils, suggesting a mixed marine-terrigenous source rock. usgs.gov Studies in the Termit Basin, Niger, have also utilized the this compound/C30 hopane ratio to differentiate oil families and correlate them to specific source rocks deposited under varying salinity conditions. geoscienceworld.org

The utility of this compound in correlation studies is further highlighted in cases of biodegraded oils. This compound is generally more resistant to biodegradation than other biomarkers like hopanes. researchgate.netscispace.com However, severe biodegradation can alter its concentration, a factor that must be considered during correlation studies. researchgate.net

Petroleum Family Classification and Organic Facies Differentiation

This compound is instrumental in classifying petroleum into distinct families, which helps in understanding the different source kitchens contributing to a basin's petroleum system. scispace.com High this compound content is often a defining characteristic of oils derived from source rocks deposited under stratified and often saline or hypersaline conditions. researchgate.net This allows for the differentiation of organic facies, which are distinct types of sedimentary organic matter deposited under specific environmental conditions.

In the Laizhouwan Depression of the Bohai Bay Basin, China, oils were classified into three families (A, B, and C) using biomarker ratios, including the this compound/C31 homohopane ratio. researchgate.netacs.orgnih.gov Family C oils, with high this compound, were attributed to a hypersaline depositional environment, whereas Family A oils with low this compound were linked to a freshwater depositional system. researchgate.net This differentiation is crucial for mapping the distribution of different source rock types and predicting the quality of hydrocarbons. Similarly, in the Barents Sea, the this compound index helped to classify oils into families and infer their depositional environments. lyellcollection.org

The table below presents data from a study in the Laizhouwan Depression, illustrating how this compound ratios help differentiate oil families.

| Oil Family | This compound/C31 Homohopane (22R) Ratio | C35/C34 Homohopane Ratio | Inferred Depositional Environment |

| Family A | 0.13–0.76 | 0.39–0.78 | Freshwater |

| Family C | High | High | Hypersaline, stratified |

| Data sourced from studies on the Laizhouwan Depression, Bohai Bay Basin. researchgate.netacs.org |

Assessment of Hydrocarbon Generation Potential

The presence of this compound, in conjunction with other geochemical data, can provide insights into the hydrocarbon generation potential of source rocks. scientific.net Source rocks rich in this compound are often associated with anoxic depositional environments that are highly favorable for the preservation of organic matter. nih.govfrontiersin.org These anoxic conditions, often linked to water column stratification indicated by this compound, prevent the oxidation of organic material, leading to the formation of high-quality, oil-prone source rocks (Type I or II kerogen). scientific.netnih.gov

In the Dongying Lacustrine Basin, evaporitic source rocks with high this compound content were found to have the capacity to generate and expel significant amounts of hydrocarbons. scientific.net Similarly, in the Chagan Sag, the presence of this compound was correlated with a reducing environment, indicating good hydrocarbon generation potential. nih.gov Studies of the Carboniferous source rocks in the Junggar Basin also used the this compound index, among other parameters, to assess the depositional environment and its favorability for hydrocarbon generation. cup.edu.cn

Paleogeographic and Paleoecological Reconstructions

Beyond its applications in the petroleum industry, this compound is a key biomarker for reconstructing past environments and ecosystems.

Tracing Ancient Microbial Ecosystems and Water Body Dynamics

This compound is a diagenetic product of tetrahymanol (B161616), a lipid produced by certain eukaryotes, particularly bacterivorous ciliates. curtin.edu.augerli.com These ciliates are thought to thrive at the chemocline of stratified water bodies, the interface between an oxygenated upper layer and an anoxic lower layer. curtin.edu.aunih.gov Therefore, the presence of this compound in sedimentary rocks is a strong indicator of water column stratification. curtin.edu.aunih.govresearchgate.netuu.nlresearchgate.net This stratification can be caused by salinity gradients (halocline) or temperature gradients (thermocline). researchgate.net

The this compound index (often calculated as this compound/C30 hopane) is widely used to infer the degree of water stratification. researchgate.netredalyc.org High this compound indices suggest a strongly stratified water column, which has significant implications for water body dynamics and the microbial ecosystems within it. researchgate.netredalyc.org For example, in a study of the Irati Formation in Brazil, high this compound concentrations supported the existence of a stratified water column that promoted the preservation of organic matter. researchgate.net The presence of this compound has been used to trace these stratified aquatic environments from the Proterozoic to the Cenozoic, providing a window into the long-term evolution of microbial ecosystems. nih.gov

The following table shows this compound index values from the Lower Permian Irati Formation and their environmental interpretation.

| Stratigraphic Unit | This compound Index (GI) | Interpretation |

| Unit I | High (avg. 0.38) | Saline and stratified water column |

| Unit II | Low (avg. 0.22) | Freshwater to brackish environment |

| Data from a study on the Irati Formation, Paraná Basin. researchgate.net |

Insights into Regional Sea-Level Changes and Environmental Transitions

This compound concentrations can reflect major environmental shifts, including those driven by changes in sea level. A rise in sea level can lead to the incursion of marine waters into lacustrine or brackish environments, enhancing salinity and promoting water column stratification, which in turn would be recorded by an increase in this compound abundance. Conversely, a fall in sea level might lead to freshening and better mixing of the water column, resulting in lower this compound preservation.

In the Lishui Sag of the East China Sea Basin, a marked decrease in this compound concentrations from the Yueguifeng Formation to the overlying Lingfeng Formation was interpreted as a shift from an anoxic, stratified environment to a more oxidizing one, potentially linked to changes in the depositional system. mdpi.com Research on the Cretaceous-Paleogene boundary has also utilized the this compound index to track changes in redox conditions and environmental perturbations following the mass extinction event. ugr.es By tracing these fluctuations, this compound helps to reconstruct regional paleogeography and understand the environmental transitions that have shaped the geological record. geoscienceworld.org

Contributions to Understanding Major Mass Extinction Events

The study of this compound has provided critical data for understanding the environmental conditions that prevailed during several of Earth's major mass extinction events. Its presence is often linked to water column stratification, which can lead to anoxia (oxygen-depleted waters) or euxinia (anoxic and sulfidic waters), conditions frequently associated with biotic crises.

End-Permian Mass Extinction: Analysis of sediments from the end-Permian mass extinction (approximately 252 million years ago) reveals fluctuations in this compound abundance. ucr.edu At the Meishan section in South China, a key reference for this event, this compound/C30 hopane ratios peak in the late Permian, indicating a period of stable water column stratification and euxinia preceding the main extinction event. ucr.edu However, during the primary extinction interval, biomarker proxies, including this compound, show dramatic fluctuations, suggesting environmental instability. ucr.edu The elevated abundance of this compound in some post-extinction microbialites, along with other indicators, points towards a shift to more reducing conditions in the Early Triassic. uc.edu

End-Triassic Mass Extinction: Geochemical studies of sediments from the end-Triassic extinction event (around 201 million years ago) also utilize this compound as an environmental proxy. High this compound index values in organic-rich shales from this period support the development of an anoxic and well-stratified water column. geoscienceworld.org These conditions are often linked to the massive volcanic activity of the Central Atlantic Magmatic Province (CAMP), which is thought to have triggered a cascade of environmental disruptions leading to the extinction. geoscienceworld.org

Cretaceous-Paleogene (K-Pg) Mass Extinction: Investigations of the K-Pg boundary (approximately 66 million years ago) show that this compound, along with other biomarker indices, can reflect changing redox conditions. ugr.es In the Agost section in Spain, variability in the this compound index in the first 10,000 years following the impact event points to fluctuating environmental conditions, even in distal sites. ugr.es This suggests that while the impact had a profound effect, some microbial communities were able to recover relatively quickly. ugr.es

Cenomanian-Turonian Mass Extinction (Oceanic Anoxic Event 2): this compound is also considered an important indicator in studies of the Cenomanian-Turonian mass extinction, also known as Oceanic Anoxic Event 2 (OAE2). scispace.com Its presence is interpreted as a sign of water column stratification, a key factor in the development of the widespread anoxia that characterized this event. scispace.com

The consistent association of this compound with stratified water columns provides a powerful tool for reconstructing paleoenvironments during these critical periods in Earth's history. The presence and abundance of this biomarker help to constrain the extent and stability of anoxia and euxinia, which are considered major drivers of marine extinctions.

Broader Applications in Organic Geochemical Disciplines

Beyond its use in studying mass extinctions, this compound is a widely applied biomarker in several other disciplines within organic geochemistry.

Marine Organic Geochemistry

In marine settings, this compound is a well-established indicator of water column stratification, which can be induced by high salinity. geoscienceworld.orgcurtin.edu.au Its presence in marine sediments is often interpreted as evidence for a layered water body with an anoxic or euxinic bottom layer. curtin.edu.auuu.nl This stratification prevents the mixing of oxygenated surface waters with deeper waters, leading to the preservation of organic matter.

The precursor to this compound is believed to be tetrahymanol, which is produced by bacterivorous ciliates that thrive at the oxic-anoxic interface of a stratified water column. curtin.edu.auuu.nl Therefore, an enhanced this compound index in marine sediments points to the presence of these microbial communities and the specific environmental conditions that support them. curtin.edu.au

Studies of marine source rocks, such as the Woodford Shale, have used the this compound index to infer high-salinity conditions and water density stratification during deposition. geoscienceworld.org For example, higher proportions of this compound in the middle Woodford member suggest that this interval was deposited under more pronounced anoxic conditions with a shallower chemocline. geoscienceworld.org

Lacustrine Organic Geochemistry

This compound is also a key biomarker in the study of lacustrine (lake) environments. It is frequently found in sediments deposited under saline or hypersaline conditions in enclosed lake basins. aapg.orgmontclair.edumontclair.edu The this compound index is used to identify water column stratification in ancient lakes, which can be caused by salinity or thermal gradients. uu.nlredalyc.org

For instance, in studies of the Lower Cretaceous lacustrine sediments in the Chaoyang Basin, China, the this compound index, along with other molecular data, indicated deposition in an anoxic environment with fluctuating salinity. bohrium.com Similarly, in the Permian rift-basins of southwestern Poland, the presence of this compound in lacustrine sediments pointed to deposition under elevated water salinities. montclair.edumontclair.edu Research on the Shahejie Formation in eastern China also used the this compound index to suggest the presence of a saline lake with a high degree of water column stratification. redalyc.org

The following table summarizes findings from various lacustrine basins where this compound has been a key indicator:

| Basin/Formation | Age | Interpretation based on this compound | Reference |

| Chaoyang Basin, China | Lower Cretaceous | Suboxic/anoxic depositional environment with salinity fluctuations. | bohrium.com |

| Permian Rift-Basins, Poland | Permian | Deposition under elevated water salinities. | montclair.edumontclair.edu |

| Shahejie Formation, China | Paleogene | Anoxic, saline lacustrine environment with high water column stratification. | redalyc.org |

| Sufyan Sub-basin, Muglad Basin | Cretaceous | Higher values indicate lacustrine saline conditions with stratified water. | cup.edu.cn |

| Valjevo-Mionica Basin, Serbia | Neogene | Present in small quantities, suggesting conditions were not extremely saline. | ethernet.edu.et |

Biomolecular Paleontology and Molecular Stratigraphy

In the fields of biomolecular paleontology and molecular stratigraphy, biomarkers like this compound serve as "molecular fossils." csic.escore.ac.uk They provide information about the types of organisms present and the environmental conditions at the time of deposition, even when morphological fossils are absent or poorly preserved. core.ac.uk

The distribution of this compound and other biomarkers through a sedimentary sequence can be used to identify changes in the depositional environment over time. This allows for the chemical correlation of rock layers, a practice known as molecular stratigraphy. csic.es For example, a significant increase in the this compound index within a stratigraphic column can signify a shift towards more stratified and anoxic conditions. This information is crucial for reconstructing paleoenvironmental changes and understanding the evolution of sedimentary basins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。